(2R)-1-(Benzyloxy)-N-methylbut-3-en-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-(Benzyloxy)-N-methylbut-3-en-2-amine is a chiral amine compound with a benzyloxy group attached to the second carbon of a but-3-en-2-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(Benzyloxy)-N-methylbut-3-en-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (2R)-2-(benzyloxy)but-3-en-2-ol.
Protection of Hydroxyl Group: The hydroxyl group is protected using a benzyl group to form (2R)-2-(benzyloxy)but-3-en-2-ol.
Amination: The protected alcohol is then subjected to amination using methylamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-1-(Benzyloxy)-N-methylbut-3-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2R)-1-(Benzyloxy)-N-methylbut-3-en-2-amine has several scientific research applications:
Organic Synthesis: It serves as a chiral building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It is used in studies related to enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R)-1-(Benzyloxy)-N-methylbut-3-en-2-amine involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-(Benzyloxy)ethylamine: Similar structure but with an ethylamine backbone.
(2R)-2-(Benzyloxy)propane-1,2-diol: Contains a propane-1,2-diol backbone.
(2R)-2-Amino-4-(benzyloxy)butanoic acid: Features a butanoic acid backbone with an amino group.
Uniqueness
(2R)-1-(Benzyloxy)-N-methylbut-3-en-2-amine is unique due to its specific chiral configuration and the presence of both a benzyloxy group and a methylamine group. This combination of functional groups and stereochemistry makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
917823-89-3 |
---|---|
Molekularformel |
C12H17NO |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
(2R)-N-methyl-1-phenylmethoxybut-3-en-2-amine |
InChI |
InChI=1S/C12H17NO/c1-3-12(13-2)10-14-9-11-7-5-4-6-8-11/h3-8,12-13H,1,9-10H2,2H3/t12-/m1/s1 |
InChI-Schlüssel |
SAJVTNSAMUAAJI-GFCCVEGCSA-N |
Isomerische SMILES |
CN[C@@H](COCC1=CC=CC=C1)C=C |
Kanonische SMILES |
CNC(COCC1=CC=CC=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.